molecular formula C11H10O B569573 Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) CAS No. 124300-57-8

Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI)

Cat. No.: B569573
CAS No.: 124300-57-8
M. Wt: 158.2
InChI Key: CMFAYGXRJXBNMM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a butadienyl group. This compound is known for its distinctive almond-like aroma and is widely used in various industries, including the flavoring and fragrance sectors.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Air Oxidation of Toluene: In industrial settings, benzaldehyde is predominantly produced by the air oxidation of toluene.

    Retroaldol Reaction of Cinnamaldehyde: Another industrial method involves the retroaldol reaction of cinnamaldehyde, which is the main component of cassia oil.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

    Substitution: Halogens (e.g., bromine), catalysts (e.g., aluminum trichloride).

Major Products:

    Oxidation: Benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Halogenated benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Benzyl Alcohol
  • Benzoic Acid
  • Cinnamaldehyde

Properties

CAS No.

124300-57-8

Molecular Formula

C11H10O

Molecular Weight

158.2

IUPAC Name

2-buta-1,3-dienylbenzaldehyde

InChI

InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2

InChI Key

CMFAYGXRJXBNMM-UHFFFAOYSA-N

SMILES

C=CC=CC1=CC=CC=C1C=O

Synonyms

Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI)

Origin of Product

United States

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